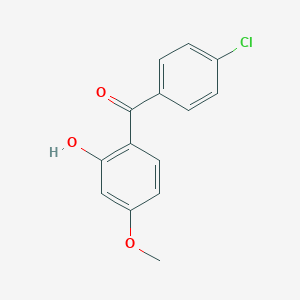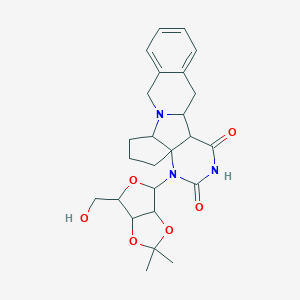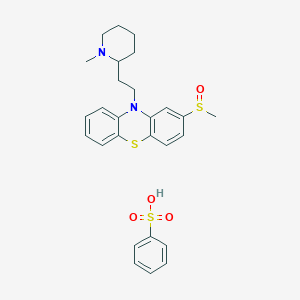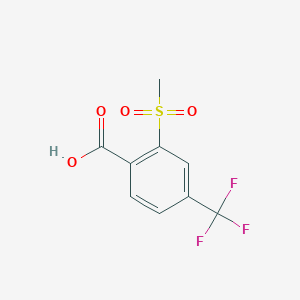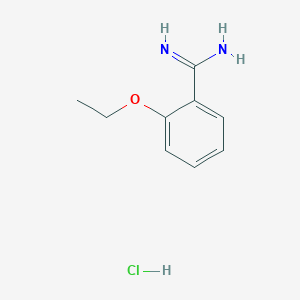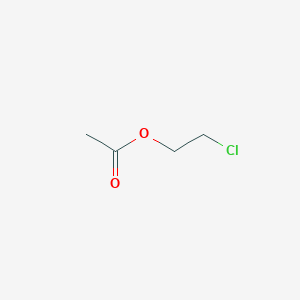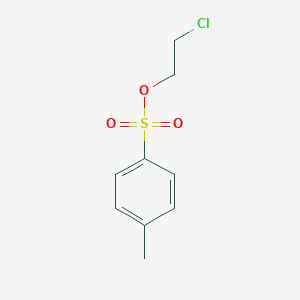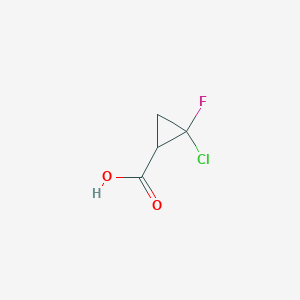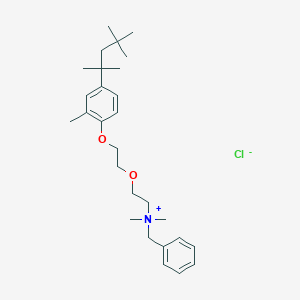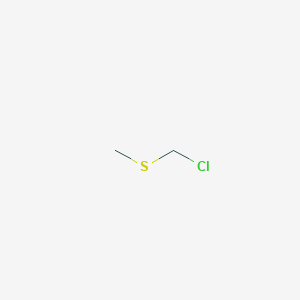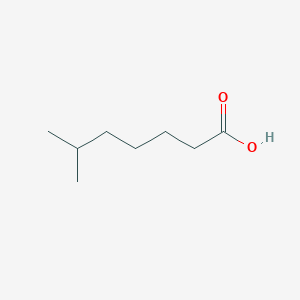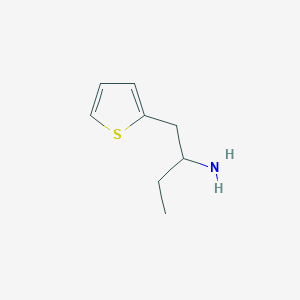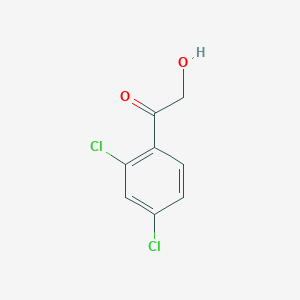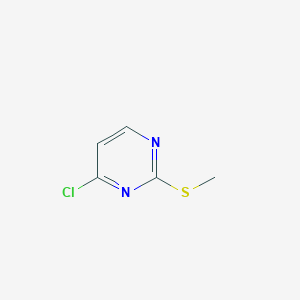![molecular formula C45H74O14 B146390 Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate CAS No. 135257-49-7](/img/structure/B146390.png)
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate is a natural product found in Didemnum with data available.
Applications De Recherche Scientifique
Synthesis Studies
Research has explored various synthetic methods and pathways related to compounds structurally similar to the specified methyl ester compound. For instance, Attwood, Barrett, and Florent (1981) conducted model studies on the synthesis of milbemycin β3, involving compounds with 1,7-dioxaspiro[5.5]undecane units, which are structurally related to the specified methyl ester (Attwood, Barrett, & Florent, 1981). Similarly, Perkins et al. (1992) developed routes to regioisomeric 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, which share structural similarities with the compound (Perkins et al., 1992).
Chemical Reactions and Properties
Studies have also investigated the reactions and properties of related spiro compounds. Shchepin, Kirillov, and Nedugov (2003) explored the reactions of methyl esters of certain acids with zinc and arylglyoxals, forming products like 2-oxaspiro[5.5]undecane diones, which are similar to the compound of interest (Shchepin, Kirillov, & Nedugov, 2003). Jacobs et al. (1995) described synthetic approaches to hydroxy derivatives of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane, again showing relevance to the structural framework of the compound (Jacobs et al., 1995).
Applications in Natural Sciences
Further research has delved into the occurrence and synthesis of similar compounds in natural systems. Francke and Kitching (2001) discussed spiroacetals in insects, highlighting the widespread presence of compounds like 1,7-dioxaspiro[5.5]undecane in insect secretions, which bears resemblance to the compound of interest (Francke & Kitching, 2001). This indicates potential biological and ecological applications of these compounds.
Propriétés
Numéro CAS |
135257-49-7 |
|---|---|
Nom du produit |
Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
Formule moléculaire |
C45H74O14 |
Poids moléculaire |
825 g/mol |
Nom IUPAC |
methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
InChI |
InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+ |
Clé InChI |
MDOBHPCVWZRBNM-RWPZCVJISA-N |
SMILES isomérique |
CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES canonique |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonymes |
didemnaketal A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



